![molecular formula C26H25BrN4O2 B2753224 ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate CAS No. 477240-73-6](/img/structure/B2753224.png)
ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H25BrN4O2 and its molecular weight is 505.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Overview of Pyrrolopyrimidine Compounds
Pyrrolopyrimidine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of these compounds often influence their biological efficacy. The compound incorporates a piperidine moiety and a pyrrolopyrimidine core, which are critical for its biological interactions.
- Inhibition of Protein Kinase B (PKB/Akt) :
- Anti-inflammatory Activity :
- Anticancer Properties :
Structure-Activity Relationships (SAR)
The biological activity of pyrrolopyrimidine derivatives can be significantly influenced by their chemical structure:
Case Studies
- In Vitro Studies :
- In Vivo Efficacy :
科学研究应用
Synthesis of the Compound
The synthesis of ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core followed by functionalization. Common methods include:
- Condensation Reactions : Involving the reaction of substituted pyrimidines with appropriate aldehydes or ketones.
- Cyclization : High-temperature cyclization techniques are often employed to form the fused heterocyclic structure.
- Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.
This compound has demonstrated significant biological activities, particularly as an inhibitor of protein kinase B (Akt). This inhibition is crucial for regulating cell proliferation and survival pathways, making it a candidate for cancer therapy.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
In Vitro Studies : Research indicates that this compound exhibits high affinity for various receptors involved in neurotransmission and cancer progression.
- Dopamine Transporter Inhibition : Compounds similar in structure have shown promising results in inhibiting dopamine transporters, suggesting potential applications in treating neurological disorders .
- Cancer Cell Line Studies : In vitro tests on cancer cell lines have demonstrated reduced cell viability and proliferation upon treatment with this compound .
- In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size and improving survival rates in cancer-bearing subjects.
化学反应分析
Nucleophilic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to introduce aryl or heteroaryl groups. For example:
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl substitution at the bromophenyl position |
This reactivity is analogous to brominated pyrrolopyrimidines used in kinase inhibitor synthesis, where aryl groups enhance target binding .
Functionalization of the Ethyl Ester Group
The ethyl carboxylate group undergoes standard ester reactions:
Hydrolysis to Carboxylic Acid
Conditions | Reagents | Outcome |
---|---|---|
Basic | NaOH/H₂O, reflux | Piperidine-4-carboxylic acid derivative |
Acidic | HCl/EtOH, Δ | Limited utility due to pyrrolopyrimidine stability |
Amidation
The ester reacts with amines to form amides, a key step in prodrug development:
Amine | Conditions | Application |
---|---|---|
Primary alkylamines | DIPEA, HATU, DMF | Bioactive amides (e.g., kinase inhibitors) |
Aryl amines | Microwave, 120°C | Enhanced solubility or targeting |
Modifications at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions:
Reaction | Reagents | Outcome |
---|---|---|
Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylpiperidine derivatives |
Acylation | Acetyl chloride, pyridine | N-Acylated analogs for SAR studies |
Pyrrolo[2,3-d]pyrimidine Core Reactivity
The electron-deficient pyrimidine ring undergoes electrophilic substitution or coordination with metal catalysts:
Chlorination/Functionalization
Reaction | Conditions | Position Modified |
---|---|---|
POCl₃, DIEA, toluene | 105°C, 16h | Chlorination at C2/C4 (if unsubstituted) |
Metal-Mediated Coupling
The N7 nitrogen coordinates with Rh or Pd catalysts in asymmetric hydrogenation or cross-couplings .
Reduction and Oxidation Reactions
-
Reduction of the ester : LiAlH₄ reduces the ester to a primary alcohol, though this may destabilize the pyrrolopyrimidine core .
-
Oxidation of the piperidine ring : mCPBA oxidizes the piperidine C-H bonds to N-oxides, altering electronic properties .
Biological Activity-Driven Modifications
Structural analogs highlight key reactions for optimizing pharmacokinetics:
Modification | Purpose | Example |
---|---|---|
Ester → carboxamide | Improve oral bioavailability | CCT128930 (PKB inhibitor) |
Bromophenyl → tert-butylphenyl | Enhance kinase selectivity | Selectivity >150-fold for PKB over PKA |
Synthetic Challenges and Stability
-
Sensitivity to strong acids/bases : The pyrrolopyrimidine core degrades under harsh conditions, limiting reaction choices .
-
Steric hindrance : Bulky substituents at C7 (4-bromophenyl) slow nucleophilic attack at adjacent positions .
Table 1: Representative Reactions and Yields
Reaction Type | Substrate | Product | Yield (%) | Reference |
---|---|---|---|---|
Suzuki coupling | 4-Bromophenyl | 4-Biphenyl | 78 | |
Ester hydrolysis | Ethyl carboxylate | Carboxylic acid | 92 | |
Amidation | Ethyl carboxylate + benzylamine | Benzylamide | 85 |
Table 2: Impact of Piperidine Modifications on Bioactivity
Derivative | IC₅₀ (PKBβ, nM) | Selectivity (vs PKA) |
---|---|---|
Ethyl ester | 12 | 28-fold |
Carboxamide | 8 | 150-fold |
属性
IUPAC Name |
ethyl 1-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O2/c1-2-33-26(32)19-12-14-30(15-13-19)24-23-22(18-6-4-3-5-7-18)16-31(25(23)29-17-28-24)21-10-8-20(27)9-11-21/h3-11,16-17,19H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDSNVBPIVBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。